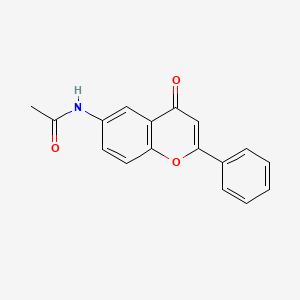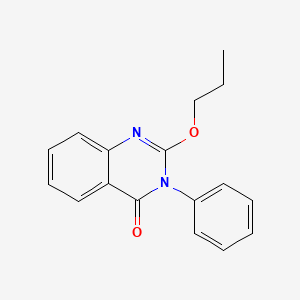![molecular formula C14H17N3OS B11844937 N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide CAS No. 117840-40-1](/img/structure/B11844937.png)
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide is a synthetic compound known for its unique spirocyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure essential for the compound’s activity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom within the spirocyclic structure.
Reduction: This can affect the nitrogen atoms in the diazaspiro ring.
Substitution: This reaction can occur at the benzamide moiety or within the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition.
Medicine: The compound has shown promise as an anti-ulcer agent, comparable to omeprazole.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets. In the case of its anti-ulcer activity, it likely inhibits proton pumps or other enzymes involved in gastric acid secretion . The spirocyclic structure allows for a stable interaction with these targets, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Benzyl-4-(3-dimethylaminopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-(2-dimethylaminoethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to act as an anti-ulcer agent with minimal side effects compared to other compounds makes it particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
117840-40-1 |
|---|---|
Fórmula molecular |
C14H17N3OS |
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
N-(2-thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide |
InChI |
InChI=1S/C14H17N3OS/c18-12(11-7-3-1-4-8-11)15-13-16-14(17-19-13)9-5-2-6-10-14/h1,3-4,7-8,17H,2,5-6,9-10H2,(H,15,16,18) |
Clave InChI |
UYBRBIFHDFCTHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)NSC(=N2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
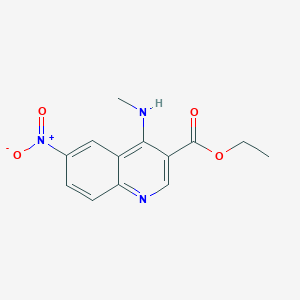



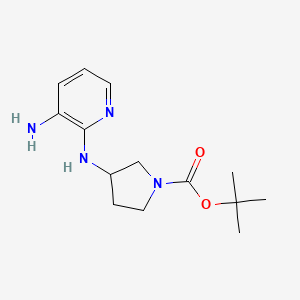
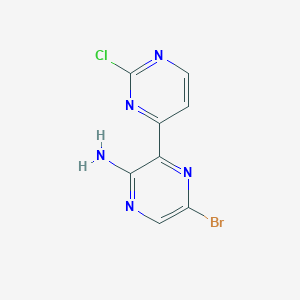
![[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11844909.png)
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)


